

Part 1: Historical Genesis & Synthetic Evolution[1][2]

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Compound of Interest

Compound Name: 1,6-Dibromoisquinoline

CAS No.: 1254514-00-5

Cat. No.: B1458684

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The history of **1,6-dibromoisquinoline** is not defined by a single "eureka" moment but by the convergence of classical isoquinoline synthesis and modern functionalization strategies.

The Classical Era: Pomeranz-Fritsch Logic

Early access to substituted isoquinolines relied on the Pomeranz-Fritsch reaction (late 19th century).[1][3] For **1,6-dibromoisquinoline**, the retrospective analysis points to 3-bromobenzaldehyde as the distinct starting material.[1][3] The condensation with aminoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization yields 6-bromoisquinoline.[1][3]

However, the direct installation of the C1-bromine was historically challenging until the development of N-oxide rearrangement chemistry (Meisenheimer/Reissert-Henze), which allowed the activation of the C1 position.

Modern Synthetic Architecture

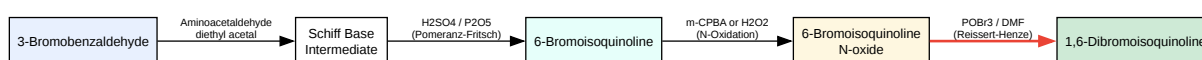
The contemporary industrial route integrates the classical cyclization with modern functional group interconversion.

The Preferred Synthetic Pathway:

- Cyclization: 3-Bromobenzaldehyde

6-Bromoisoquinoline.[2][3]

- Activation: Oxidation to 6-bromoisoquinoline-N-oxide.[1][3]
- Functionalization: Nucleophilic rearrangement using Phosphorus Oxybromide (POBr₃) to install the C1 bromine.



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Figure 1: Step-wise synthetic pathway to **1,6-Dibromoisoquinoline** highlighting the critical N-oxide rearrangement step.[1][3]

Part 2: Chemical Architecture & Regioselectivity[1][2]

The core value of **1,6-dibromoisoquinoline** lies in its electronic asymmetry. The two bromine atoms reside in chemically distinct environments, allowing researchers to selectively functionalize one position without affecting the other.

Electronic Differentiation (C1 vs. C6)

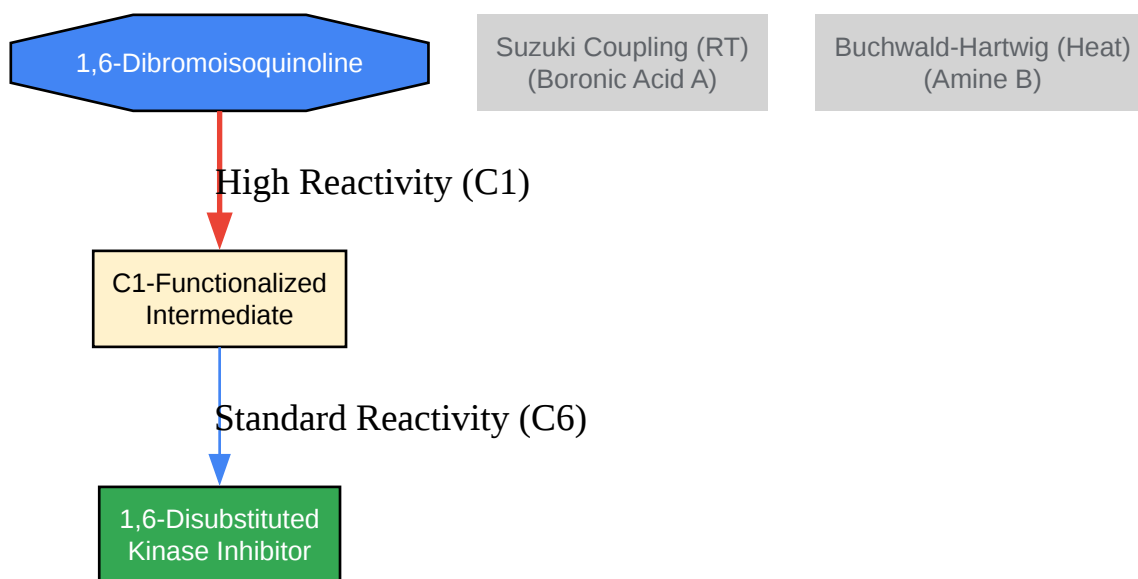
- C1-Position (The "Alpha" Carbon): Located adjacent to the ring nitrogen, this position is highly electron-deficient (imine-like).[1][2][3] It is exceptionally reactive toward Nucleophilic Aromatic Substitution (S_NAr) and undergoes Oxidative Addition with Palladium(0) faster than the C6 position.
- C6-Position (The Benzenoid Carbon): This bromine behaves like a standard aryl bromide.[2][3] It requires standard cross-coupling conditions and is generally inert to S_NAr under mild conditions.

Comparative Reactivity Profile

Feature	C1-Bromine (Pyridine Ring)	C6-Bromine (Benzene Ring)
Electronic Character	Highly Electrophilic (-deficient)	Neutral / Mildly Electrophilic
S _N Ar Reactivity	High (Reacts with amines/alkoxides)	Low (Inert without strong activation)
Pd-Catalyzed Coupling	Fast (First point of attack)	Slow (Second point of attack)
Lithium-Halogen Exchange	Fast (often requires low temp control)	Slower
Primary Application	Heterocycle fusion, Solubilizing groups	Core scaffold extension, Aryl coupling

Sequential Functionalization Logic

This reactivity difference allows for "One-Pot, Two-Step" library generation.[1][3]



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Figure 2: The orthogonal reactivity allows C1 to be coupled first under mild conditions, followed by C6 functionalization under forcing conditions.

Part 3: Applications in Drug Discovery[1][4]

Rho-Kinase (ROCK) Inhibitors

The isoquinoline core is the structural anchor for Fasudil and Ripasudil, the only approved ROCK inhibitors. **1,6-Dibromoisquinoline** allows medicinal chemists to access the 6-position, a critical vector for improving potency and selectivity (e.g., reducing off-target binding to PKA).[1][3]

- Mechanism:[1][2][4][5] The isoquinoline nitrogen binds to the ATP-binding hinge region of the kinase. Substituents at C6 extend into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~287) and high ligand efficiency potential, **1,6-dibromoisquinoline** is a staple in FBDD libraries.[1][3] It serves as a "linchpin" fragment that can be grown in two vectors to probe binding pockets.

Part 4: Experimental Protocols

Protocol 1: Synthesis of **1,6-Dibromoisquinoline** (via N-Oxide) Note: This protocol synthesizes the target from the 6-bromo precursor.[3]

Reagents: 6-Bromoisquinoline, m-Chloroperbenzoic acid (m-CPBA), Phosphorus oxybromide (

), Dichloromethane (DCM), DMF.[1][3]

- N-Oxidation:
 - Dissolve 6-bromoisquinoline (10.0 mmol) in DCM (50 mL).
 - Add m-CPBA (1.2 equiv) portion-wise at 0°C.[3]
 - Stir at room temperature (RT) for 12 hours.

- Wash with 1M NaOH to remove benzoic acid byproduct.[3] Dry organic layer () and concentrate to yield 6-bromoisoquinoline-N-oxide.[1][3]
- Rearrangement/Bromination:
 - Dissolve the N-oxide (5.0 mmol) in anhydrous DCM (20 mL).
 - Add (1.5 equiv) followed by catalytic DMF (0.5 mL) at 0°C under Argon.
 - Critical Step: Allow to warm to RT and reflux gently for 2 hours. The DMF catalyzes the Vilsmeier-Haack type activation of the N-oxide oxygen.[1][2][3]
 - Quench: Pour onto ice/sat.
. Extract with DCM.[3]
 - Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[3]
 - Yield: Typically 60-75% as a white/off-white solid.[1][2][3]

Protocol 2: Regioselective C1-Suzuki Coupling Self-Validating Check: The disappearance of the starting material with the retention of the C6-bromine signal in NMR confirms regiocontrol.

- Charge flask with **1,6-dibromoisoquinoline** (1.0 equiv), Arylboronic acid (1.1 equiv), (5 mol%).
- Add Toluene/Ethanol/2M (2:1:1 ratio).[3]
- Stir at Room Temperature (or mild heat, 40°C) for 4-6 hours.
 - Note: High heat (>80°C) may trigger coupling at C6.[3]
- Isolate the 1-aryl-6-bromoisoquinoline intermediate.[1][3]

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